While no paper directly focuses on 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione synthesis, a general synthesis pathway for similar thalidomide derivatives is described: []
Cereblon (CRBN)-targeting immunomodulatory agents represent a revolutionary class of therapeutics that exploit the ubiquitin-proteasome system for targeted protein degradation. These compounds function as molecular glues, modifying the specificity of the CRL4CRBN E3 ubiquitin ligase complex to induce proteasomal degradation of disease-relevant proteins. The integration of a glutarimide moiety enables precise engagement with CRBN’s tri-tryptophan pocket, while variable substituents govern substrate specificity—a mechanism distinct from traditional enzyme inhibition [2] [5].
The evolution of glutarimide-based modulators began with the serendipitous rediscovery of thalidomide's anti-angiogenic and immunomodulatory properties in the 1990s, decades after its withdrawal due to teratogenicity. Structural optimization yielded:
Table 1: Generational Evolution of Glutarimide-Based CRBN Modulators
Generation | Prototype Agent | Key Structural Modification | Therapeutic Advance |
---|---|---|---|
1st | Thalidomide | Unsubstituted phthaloyl ring | Anti-TNFα activity in ENL |
2nd | Lenalidomide | 4-Amino substitution on phthalimide | 5q- MDS approval; enhanced myeloma response |
3rd | Pomalidomide | 4-Amino with dehydrogenated phthalimide | Broader IKZF1/3 degradation |
Experimental | 5-Nitro derivative | 5-Nitro substitution on phthalimide | Neo-substrate recruitment diversification |
The strategic introduction of electron-withdrawing groups like nitro (–NO2) at the 5-position of the phthalimide ring (as in 2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione) emerged to optimize chemical stability and degradation efficiency. This modification exploits steric and electronic effects to alter the solvent-exposed "protruding moiety," thereby redirecting CRBN toward non-canonical neo-substrates [3] [9].
This nitroisoindolinone derivative exemplifies a mechanistic bridge between classical IMiDs and bifunctional PROTACs (Proteolysis-Targeting Chimeras). Its biochemical significance includes:
Table 2: Protein Degradation Efficiency of Nitro-Substituted IMiD Analogs
Compound | CRBN Binding Ki (µM) | Key Neo-Substrates | Degradation Efficiency (DC50, nM) |
---|---|---|---|
Thalidomide | 4.4 (MsCI4) | IKZF1, SALL4 | >1,000 |
2-(2,6-Dioxo-3-yl)-4-nitro isomer | 11.0 (MsCI4) | CK1α | 150 |
2-(2,6-Dioxo-3-yl)-5-nitro isomer | 8.9 (MsCI4) | IKZF3, GSPT1 | <50 |
Systematic Nomenclature:
Structural Classification:The compound belongs to the phthalimide subclass of IMiDs, characterized by a dioxoisoindoline ring fused to the glutarimide. Key features include:
Table 3: Structural Comparison of Nitrothalidomide Isomers
Property | 4-Nitrothalidomide | 5-Nitrothalidomide |
---|---|---|
IUPAC Name | 2-(2,6-Dioxopiperidin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione | 2-(2,6-Dioxopiperidin-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione |
CAS Registry | 19171-18-7 | 19171-18-7 (verify position) |
CRBN Affinity (Ki) | 11.0 µM (MsCI4) | 8.9 µM (MsCI4) |
Thermal Stability | MP >200°C | MP >200°C |
Bioactivity Profile | Casein kinase 1α degradation | IKZF3/GSPT1 degradation |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1